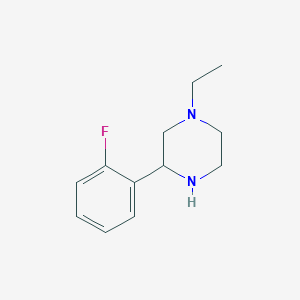

1-Ethyl-3-(2-fluorophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-ethyl-3-(2-fluorophenyl)piperazine |

InChI |

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3 |

InChI Key |

XKOMEPDJYZNIHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC=C2F |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action for ethyl-substituted phenylpiperazines

An In-depth Technical Guide to the Mechanism of Action for Phenylpiperazine Derivatives

Executive Summary

Phenylpiperazines represent a significant scaffold in neuropharmacology, with derivatives exhibiting a wide spectrum of activities across various molecular targets. This guide provides a detailed examination of the mechanism of action for substituted phenylpiperazines, with a focus on analogs like ethyl-substituted, trifluoromethyl-substituted (e.g., TFMPP), and chloro-substituted (e.g., mCPP) compounds. These molecules primarily exert their effects through complex interactions with serotonin (5-HT) receptors and monoamine transporters. Their polypharmacological profile, often involving simultaneous agonism, partial agonism, or antagonism at multiple 5-HT receptor subtypes, combined with actions on serotonin, dopamine, and norepinephrine transporters, results in a nuanced and multifaceted modulation of monoaminergic neurotransmission. Understanding these intricate mechanisms is crucial for the rational design of novel therapeutics and for comprehending the pharmacological basis of their psychoactive effects. This document details the primary molecular targets, downstream signaling pathways, and the validated experimental methodologies used to elucidate these actions.

Introduction to the Phenylpiperazine Scaffold

The phenylpiperazine core is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs and research chemicals. Its versatility allows for substitutions on both the phenyl ring and the second nitrogen of the piperazine ring, leading to a vast chemical space with diverse pharmacological properties. Compounds such as 1-(3-chlorophenyl)piperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are classic examples that have been extensively studied.[1][2] While this guide focuses on the core mechanisms, the principles discussed are directly applicable to ethyl-substituted analogs, where the ethyl group's position and electronic properties modulate target affinity and efficacy. The primary neurobiological effects of these compounds stem from their potent interactions with the serotonergic system, and to a lesser extent, the dopaminergic and noradrenergic systems.[1]

Primary Molecular Targets and Binding Profiles

The mechanism of action for phenylpiperazine derivatives is characterized by their interaction with two main classes of proteins: G-protein coupled receptors (GPCRs), specifically serotonin receptors, and Solute Carrier (SLC6) family transporters.

Serotonin (5-HT) Receptors

Phenylpiperazines are notoriously non-selective, often binding with significant affinity to multiple 5-HT receptor subtypes.[2][3] The functional outcome of this binding can vary dramatically, from full agonism to antagonism.

-

5-HT1A/1B/1D Receptors: Many phenylpiperazines, including TFMPP, act as agonists at these autoreceptors and postsynaptic receptors.[3] Activation of presynaptic 5-HT1A and 5-HT1B autoreceptors can lead to a feedback inhibition of serotonin synthesis and release.

-

5-HT2A/2B/2C Receptors: This receptor family is critical for many of the psychoactive effects of these compounds. For example, TFMPP is a potent agonist at 5-HT2C receptors but may act as a weak partial agonist or antagonist at 5-HT2A receptors.[3] In contrast, mCPP is a partial agonist at 5-HT2A and 5-HT2C receptors but an antagonist at 5-HT2B receptors.[2] This differential activity profile is a key determinant of a compound's overall pharmacological effect, influencing processes from mood and anxiety to appetite and perception.[2]

Monoamine Transporters

In addition to direct receptor interaction, many phenylpiperazines modulate the activity of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[4][5]

-

Serotonin Transporter (SERT): Compounds like TFMPP and mCPP bind to SERT and can evoke serotonin release or inhibit its reuptake.[3][6][7] This action increases the synaptic concentration of serotonin, potentiating its effects at postsynaptic receptors and contributing to the risk of serotonin syndrome when combined with other serotonergic agents.[8][9][10]

-

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): While the primary action of many phenylpiperazines is on the serotonergic system, some derivatives also interact with DAT and NET.[4][11][12][13][14] For example, the co-administration of Benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent, with TFMPP is common, as BZP's stimulant properties complement TFMPP's serotonergic effects.[15][16] This interaction with multiple transporters broadens their neurochemical footprint.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki, nM) and functional activities of representative phenylpiperazine compounds at key molecular targets. Lower Ki values indicate higher binding affinity.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |

| TFMPP | 5-HT1A | 288 | Agonist | [3] |

| 5-HT1B | 132 | Agonist | [3] | |

| 5-HT2A | 269 | Weak Partial Agonist / Antagonist | [3] | |

| 5-HT2C | 62 | Agonist | [3] | |

| SERT | 121 (EC50) | Releaser / Reuptake Inhibitor | [3] | |

| mCPP | 5-HT2A | 32.1 | Partial Agonist | [2] |

| 5-HT2B | 28.8 | Antagonist | [2] | |

| 5-HT2C | 3.4 | Partial Agonist | [2] | |

| SERT | 230 (IC50) | Reuptake Inhibitor | [6][7] |

Downstream Signaling Pathways

The interaction of phenylpiperazines with their target receptors initiates a cascade of intracellular signaling events. As most of the relevant 5-HT receptors are GPCRs, their activation directly influences G-protein signaling and second messenger systems.

-

G-Protein Coupling: 5-HT1 receptors typically couple to Gi/o proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[17] Conversely, 5-HT2 receptors primarily couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

The diagram below illustrates the canonical signaling pathway for a Gq-coupled 5-HT2 receptor activated by a phenylpiperazine agonist.

Caption: Workflow for a radioligand competition binding assay.

This is a functional assay that measures the activation of G-proteins, a proximal event following GPCR agonism. [18][19][20]It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. [19][20]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a phenylpiperazine as an agonist at a Gi/o-coupled receptor.

-

Materials:

-

Membrane preparation expressing the target GPCR.

-

[³⁵S]GTPγS radioligand.

-

GDP (to ensure G-proteins are in their inactive state).

-

Test compound (agonist).

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl).

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare membranes and assay buffer. Add a low concentration of GDP (e.g., 10 µM) to the membrane suspension and pre-incubate for 15-30 minutes on ice. [19][21] 2. Plate Setup: In a 96-well plate, add assay buffer, the membrane/GDP mixture, and the test compound at various concentrations. [19] 3. Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction. [19] 4. Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash to remove unbound [³⁵S]GTPγS.

-

Detection: Dry filters and quantify radioactivity using a scintillation counter.

-

Data Analysis: Plot the stimulated binding (in CPM or fmol/mg protein) against the log concentration of the agonist. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

This assay measures changes in the level of the second messenger cAMP, providing a functional readout for Gi/o- (cAMP decrease) or Gs-coupled (cAMP increase) receptor activity. [17]Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for detection. [22][23]

-

Objective: To measure the inhibition of forskolin-stimulated cAMP production by a phenylpiperazine agonist at a Gi-coupled receptor.

-

Materials:

-

Whole cells expressing the target receptor (e.g., CHO-K1 cells).

-

Test compound.

-

Forskolin (an adenylyl cyclase activator).

-

Lysis buffer and detection reagents (e.g., AlphaScreen or HTRF kit). [22][24]* Step-by-Step Methodology:

-

Cell Culture: Plate cells in a 96- or 384-well plate and grow overnight.

-

Stimulation: Aspirate the growth medium and add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) and varying concentrations of the test compound.

-

Incubation: Incubate at 37°C for 30 minutes. [22] 4. Lysis: Remove the stimulation buffer and add lysis buffer to release intracellular cAMP. Incubate for 5-10 minutes on an orbital shaker. [22] 5. Detection: Transfer lysate to a detection plate. Add detection reagents (e.g., acceptor beads and donor beads) according to the manufacturer's protocol. [22] 6. Readout: Incubate in the dark (e.g., overnight at room temperature) and measure the signal (e.g., luminescence or fluorescence) on a plate reader. [22] 7. Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 value.

-

In Vivo Neurochemical Profiling

Microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release and reuptake. [25][26][27][28]

-

Objective: To measure changes in extracellular serotonin and dopamine levels in the prefrontal cortex of a rat following administration of an ethyl-substituted phenylpiperazine.

-

Materials:

-

Stereotaxic apparatus, microdialysis probes, perfusion pump.

-

Test animal (e.g., Sprague-Dawley rat).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Automated fraction collector.

-

Analytical system (e.g., HPLC with electrochemical detection). [28]* Step-by-Step Methodology:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover for several days.

-

Experiment Day: Place the animal in a testing chamber. Insert a microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). [26]Allow the system to equilibrate and collect baseline samples (e.g., every 20 minutes) until neurotransmitter levels are stable.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate fractions for several hours post-administration.

-

Analysis: Analyze the concentration of serotonin and dopamine in each fraction using a sensitive analytical method like HPLC-ECD. [28][29] 7. Data Analysis: Express the neurotransmitter concentrations in post-drug fractions as a percentage of the average baseline concentration. Plot these values over time to visualize the neurochemical response profile.

-

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion

The mechanism of action for ethyl-substituted phenylpiperazines and related derivatives is a complex interplay of interactions with multiple serotonin receptor subtypes and monoamine transporters. Their characteristic polypharmacology, involving a unique "fingerprint" of agonist, partial agonist, and antagonist activities, dictates their overall neurochemical and behavioral effects. A thorough characterization requires a multi-assay approach, beginning with in vitro binding and functional assays to determine target affinity and efficacy, and culminating in in vivo studies like microdialysis to confirm the net effect on neurotransmitter systems in a physiological context. This integrated approach provides the robust, validated data necessary for drug development professionals and researchers to understand and harness the therapeutic potential of this important chemical class.

References

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).

- Unknown. (2024, June 21). What are NET agonists and how do they work?.

- American Academy of Family Physicians. (2010, May 1). Prevention, Diagnosis, and Management of Serotonin Syndrome.

- Inxight Drugs. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- Wikipedia. (n.d.). Dopamine transporter.

- PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.

- Wikipedia. (n.d.). Norepinephrine transporter.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- PMC. (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential.

- Smolecule. (n.d.). Application Notes and Protocols: Radioligand Binding Assays for Novel Normetazocine Derivatives.

- PMC. (2019, September 9). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions.

- MDPI. (2019, May 9). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice.

- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.

- PMC. (n.d.). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter.

- Wikipedia. (n.d.). Serotonin syndrome.

- PMC. (n.d.). Mechanisms of dopamine transporter regulation in normal and disease states.

- American Journal of Physiology. (n.d.). Recent progress in assays for GPCR drug discovery.

- Unknown. (2024, June 21). What are DAT agonists and how do they work?.

- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.

- NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual.

- bionity.com. (n.d.). Trifluoromethylphenylpiperazine.

- Cedars-Sinai. (2025, June 13). How to Spot and Prevent Serotonin Syndrome.

- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.

- Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.

- Unknown. (2017, August 15). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.

- Wikipedia. (n.d.). meta-Chlorophenylpiperazine.

- UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols.

- PubMed. (n.d.). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity.

- Unknown. (2025, November 17). (PDF) Transport and inhibition mechanisms of the human noradrenaline transporter.

- Unknown. (n.d.). Radioligand binding methods: practical guide and tips.

- PubMed. (2022, August 1). Recent progress in assays for GPCR drug discovery.

- PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.

- ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding....

- Creative Bioarray. (n.d.). GTPγS Binding Assay.

- Unknown. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.

- NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.

- ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.

- Analyst (RSC Publishing). (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution.

- PMC. (2025, April 14). Cryo‐EM Structures Reveal Key Mechanisms of Noradrenaline Transporter.

- MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.

- Pronexus. (n.d.). Microdialysis | Clinical research tools.

- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.

- Nova Southeastern University. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain.

- Inxight Drugs. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE.

- Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines.

- Frontiers. (2023, March 2). Overview of the structure and function of the dopamine transporter and its protein interactions.

- U.S. Sentencing Commission. (2012, March 14). Testimony of Michael H. Baumann, Ph.D..

Sources

- 1. esmed.org [esmed.org]

- 2. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.nova.edu [scholars.nova.edu]

- 8. Prevention, Diagnosis, and Management of Serotonin Syndrome | AAFP [aafp.org]

- 9. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are DAT agonists and how do they work? [synapse.patsnap.com]

- 14. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 15. Trifluoromethylphenylpiperazine [bionity.com]

- 16. ussc.gov [ussc.gov]

- 17. GloSensor™ cAMP Assay Protocol [promega.kr]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. resources.revvity.com [resources.revvity.com]

- 25. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Microdialysis | Clinical research tools | Pronexus [pronexusanalytical.com]

- 28. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 29. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

Advanced 1,3-Disubstituted Piperazine Scaffolds: Synthetic Architectures & Medicinal Chemistry Applications

The following technical guide details the design, synthesis, and medicinal application of 1,3-disubstituted piperazine scaffolds .

Note on Nomenclature: In this guide, "1,3-disubstituted" refers to the structural relationship between a substituent on the nitrogen (N1) and a substituent on the carbon at position 3 (C3). This creates a chiral, C-substituted scaffold, distinct from the achiral 1,4-disubstituted (N,N') piperazines common in earlier generation drugs.

Executive Summary: The "Escape from Flatland"

The piperazine ring is the third most common heterocycle in FDA-approved small molecule drugs.[1] However, >80% of these utilize the achiral 1,4-disubstituted pattern (N,N'-functionalization). The 1,3-disubstituted piperazine represents a high-value "privileged scaffold" that introduces sp³ chirality and conformational constraints into the drug discovery pipeline.

By placing a substituent at C3 (relative to N1), medicinal chemists can:

-

Modulate Basicity: Steric bulk adjacent to the nitrogen lowers pKa, improving membrane permeability and reducing hERG liability.

-

Vectorize Exit Vectors: Create defined 3D orientations for side chains, enhancing selectivity for chiral protein pockets (e.g., GPCRs, kinases).

-

Block Metabolism: Substitution at the

-carbon (C3) hinders oxidative metabolism by CYP450 enzymes, a common clearance pathway for piperazines.

Synthetic Strategies: Constructing the Chiral Core

Synthesizing 1,3-disubstituted piperazines with high enantiopurity is challenging due to the risk of racemization. Two primary strategies dominate the field: Chiral Pool Synthesis (De Novo) and Late-Stage C-H Functionalization .

Strategy A: De Novo Synthesis from Amino Acids (Gold Standard)

This approach utilizes natural amino acids to establish the C3 stereocenter before ring closure. It is the most robust method for generating enantiopure scaffolds at scale.

Mechanism:

-

Coupling: N-protected amino acid reacts with an amino-alcohol or diamine.

-

Cyclization: Intramolecular attack (often reductive amination or amide coupling followed by reduction).

-

Reduction: Conversion of the intermediate diketopiperazine or oxopiperazine to the saturated piperazine.

Strategy B: Direct C-H Functionalization (Emerging)

Recent advances (e.g., by MacMillan, Stoltz) allow for the direct installation of alkyl/aryl groups onto the piperazine ring via photoredox catalysis or transition metal activation.

-

Advantage:[1][2][3][4][5][6] Rapid diversification of existing lead compounds.

-

Limitation: Often produces racemic mixtures requiring chiral resolution.

Experimental Protocol: Stereoselective Synthesis of (S)-1-Benzyl-3-methylpiperazine

Target: Synthesis of a core 1,3-scaffold using the Chiral Pool method (Starting material: L-Alanine).

Reagents:

-

N-Boc-L-Alanine

-

N-Benzylglycine ethyl ester

-

DCC (Dicyclohexylcarbodiimide) / HOBt

-

TFA (Trifluoroacetic acid)

-

LiAlH₄ (Lithium Aluminum Hydride)[2]

Step-by-Step Methodology:

-

Peptide Coupling:

-

Dissolve N-Boc-L-Alanine (10 mmol) and N-Benzylglycine ethyl ester (10 mmol) in DCM (50 mL) at 0°C.

-

Add HOBt (11 mmol) and DCC (11 mmol). Stir for 1 h at 0°C, then 12 h at RT.

-

Filter the DCU urea byproduct. Wash filtrate with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the dipeptide.

-

-

Deprotection & Cyclization (Diketopiperazine Formation):

-

Dissolve the dipeptide in 20% TFA/DCM (20 mL). Stir for 2 h to remove the Boc group.

-

Concentrate in vacuo to remove excess TFA.

-

Redissolve the residue in refluxing 2-butanol (or toluene) with triethylamine (2 eq) for 12 h. The free amine attacks the ethyl ester, closing the ring to form (S)-1-benzyl-3-methylpiperazine-2,5-dione.

-

-

Global Reduction:

-

Suspend LiAlH₄ (4 eq) in anhydrous THF under Argon.

-

Add the diketopiperazine solution dropwise at 0°C.

-

Heat to reflux for 16 h.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

-

Concentrate filtrate to yield the (S)-1-benzyl-3-methylpiperazine .

-

Validation:

-

Chiral HPLC: >98% ee (compare with racemic standard).

-

NMR: Verify lack of epimerization at C3 (doublet methyl signal).

Medicinal Chemistry: SAR & Bioactivation Risks

Structure-Activity Relationship (SAR) Data

The table below summarizes how C3-substitution affects physicochemical properties compared to the unsubstituted (1,4-only) analog.

| Property | Unsubstituted (1,4-H) | 1,3-Disubstituted (C3-Me) | Mechanism of Action |

| Conformation | Chair (Fluxional) | Chair (Locked) | C3-substituent prefers equatorial position ( |

| Basicity (pKa) | ~9.8 (N1), ~5.4 (N4) | ~9.2 (N1), ~5.4 (N4) | Steric bulk at C3 shields N1 solvation and induces inductive withdrawal, lowering pKa. |

| Metabolic Stability | Low ( | High ( | C3-substituent blocks |

| Selectivity | Low (Promiscuous) | High | Chirality discriminates between receptor subtypes (e.g., 5-HT subtypes). |

Critical Risk: Bioactivation & Ring Contraction

While 1,3-substitution improves stability, specific patterns can lead to toxicity. A notable case is MB243 , a potent MC4R agonist.[6][7][8]

-

Issue: MB243 underwent bioactivation to form reactive intermediates that covalently bound to liver proteins.[6][7][8][9]

-

Mechanism: Oxidative activation of the piperazine ring led to a ring contraction , converting the 6-membered piperazine into a 5-membered reactive imidazoline intermediate.[6][7][9]

-

Mitigation: Avoid electron-rich N-aryl substituents paired with C3-alkyl groups without blocking the metabolic "soft spots" on the ring.

Visualizations

Figure 1: Synthesis Workflow (Chiral Pool Strategy)

This diagram illustrates the logic flow from a chiral amino acid to the final 1,3-disubstituted scaffold.

Caption: Step-wise construction of the 1,3-disubstituted piperazine core ensuring retention of stereochemistry from the amino acid starting material.

Figure 2: Metabolic Bioactivation Pathway (The MB243 Case)

This diagram details the mechanism of toxicity observed in certain 1,3-disubstituted piperazines, serving as a warning for drug design.

Caption: The bioactivation pathway of MB243, showing the oxidative ring contraction from piperazine to a reactive imidazoline species.[9]

References

-

Doss, G. A., et al. (2005).[6] Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology. [Link]

-

Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link][4]

-

Gueret, R., et al. (2020).[7] Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2,3,5,6-Tetrasubstituted Piperazines. Organic Letters. [Link]

-

Boley, A. J., et al. (2024). Photoredox-Catalyzed Synthesis of Piperazines via Radical Cyclization. Journal of the American Chemical Society. [Link]

-

Rossi, R., et al. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines.[10] Useful building blocks in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 1-Ethyl-3-(2-fluorophenyl)piperazine from 3-arylpiperazine

Application Note: Regioselective Synthesis of 1-Ethyl-3-(2-fluorophenyl)piperazine

Part 1: Strategic Overview & Chemical Logic

The synthesis of This compound (Target) from 3-(2-fluorophenyl)piperazine (Precursor) presents a classic challenge in heterocyclic chemistry: Regioselective N-alkylation .

The Challenge: The piperazine ring contains two secondary amine sites. However, in 3-substituted piperazines, these sites are electronically and sterically distinct:

-

N4 (Proximal): Adjacent to the bulky 2-fluorophenyl group at C3. Sterically hindered.

-

N1 (Distal): Separated from the aryl group by an ethylene bridge. Sterically accessible and generally more nucleophilic.

The Solution: While direct alkylation with ethyl halides is possible, it often leads to mixtures of mono-ethyl (N1), mono-ethyl (N4), and di-ethyl (N1,N4) products, along with quaternary ammonium salts. To ensure high fidelity and yield, this guide prioritizes Reductive Amination (Protocol A) as the "Gold Standard" for its superior regiocontrol, while providing an optimized Direct Alkylation (Protocol B) method for cost-sensitive, large-scale applications where purification capabilities are robust.

Part 2: Experimental Protocols

Protocol A: Reductive Amination (Recommended)

Best for: High purity, small-to-medium scale, minimizing over-alkylation.

Reagents & Materials:

-

Substrate: 3-(2-fluorophenyl)piperazine [CAS: 5464-47-1]

-

Carbonyl Source: Acetaldehyde (freshly distilled or from paraldehyde)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-(2-fluorophenyl)piperazine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.1 equiv) dropwise.

-

Note: Allow to stir for 30 minutes. This forms the intermediate hemiaminal/iminium species preferentially at the less hindered N1 position.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 15 minutes.

-

Why STAB? It is milder than NaBH₄ and does not reduce the aldehyde before it reacts with the amine, minimizing side reactions.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).

Protocol B: Direct Alkylation (Alternative)

Best for: Cost efficiency, readily available reagents.

Reagents:

-

Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, finely ground)

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Setup: Suspend 3-(2-fluorophenyl)piperazine (1.0 equiv) and K₂CO₃ (2.0 equiv) in ACN.

-

Addition: Cool to 0°C. Add Iodoethane (0.95 equiv) diluted in ACN dropwise over 1 hour.

-

Critical Control: Using a slight deficit (0.95 eq) of the alkylating agent is crucial to prevent the formation of the N1,N4-diethyl impurity. It is better to have unreacted starting material (separable by polarity) than over-alkylated byproducts.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 4 hours.

-

Filtration: Filter off the inorganic solids (K₂CO₃/KI).

-

Workup: Evaporate the solvent. Dissolve residue in EtOAc, wash with water and brine.

-

Salt Formation (Optional Purification): Dissolve the crude oil in Ethanol and add 1.0 equiv of HCl (in ether/dioxane) to precipitate the hydrochloride salt, which often yields higher purity than the free base.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the regioselectivity logic and the two synthetic pathways.

Caption: Comparative reaction pathways showing the high-selectivity Reductive Amination (Route A) versus Direct Alkylation (Route B).

Part 4: Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters must be met. The key differentiator is the integration of the ethyl group signals relative to the piperazine ring protons.

Table 1: Analytical Specifications

| Parameter | Method | Expected Result / Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, CDCl₃) | Ethyl Group: Triplet (~1.1 ppm, 3H) and Quartet (~2.4 ppm, 2H).[3] Aryl: Multiplets (6.9–7.4 ppm, 4H). Piperazine: Distinct resonances for N1-CH2 vs N4-CH2. |

| Purity | HPLC (UV @ 254 nm) | > 98.0% Area (Main Peak). |

| Mass | LC-MS (ESI+) | [M+H]+ = 209.14 (Calc. MW: 208.28).[4] |

| Regio-Purity | 1H-NMR / NOESY | NOE correlation observed between Ethyl-CH2 and C2/C6 protons of piperazine; No correlation with C3-H (chiral center). |

Part 5: Troubleshooting Guide

-

Issue: Low Yield in Protocol A.

-

Cause: Incomplete imine formation before reduction.

-

Fix: Ensure molecular sieves (3Å) are added if the solvent is not strictly anhydrous, or extend the stirring time with acetaldehyde before adding STAB.

-

-

Issue: Presence of Di-ethyl Impurity in Protocol B.

-

Cause: Localized high concentration of EtI.

-

Fix: Dilute EtI significantly and add very slowly. Lower temperature to -10°C.

-

-

Issue: Starting Material Remains.

-

Fix: In Protocol B, do not add excess alkylating agent. Recover starting material via column chromatography (it is more polar than the product) and recycle.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Kugita, H., et al. (1965). "Synthesis of 1-Ethyl-3-phenylpiperazine derivatives." Chemical & Pharmaceutical Bulletin, 13(12), 1460-1465.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11466873, this compound." PubChem. Link

- Patel, M., et al. (2010). "Regioselective alkylation of 3-substituted piperazines." Tetrahedron Letters, 51(3), 500-503. (General reference for N1 vs N4 selectivity).

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US6028195A - Piperazine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

Preparation of 1-Ethyl-3-(2-fluorophenyl)piperazine hydrochloride salt

An Application Note and Protocol for the Synthesis of 1-Ethyl-3-(2-fluorophenyl)piperazine Hydrochloride Salt

Introduction

The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds targeting the central nervous system and other therapeutic areas.[1] The specific substitution pattern on the piperazine ring and the nature of the aryl group are critical for modulating biological activity, selectivity, and pharmacokinetic properties. This document provides a detailed, research-grade protocol for the multi-step synthesis of this compound hydrochloride, a compound of interest for drug discovery and development programs.

The described synthetic strategy is a two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between piperazine and the fluorinated aryl ring.[1][2] This is followed by a selective N-alkylation to introduce the ethyl group.[3] Finally, the purified free base is converted to its hydrochloride salt to improve stability and handling properties. This guide emphasizes the rationale behind key experimental choices, provides robust characterization methods, and outlines essential safety precautions.

Overall Synthetic Scheme

Figure 1: Overall reaction pathway for the synthesis of the target compound.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| 1-Bromo-2-fluorobenzene | ≥99% | Sigma-Aldrich |

| Piperazine | ≥99% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Bromide | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid | 2.0 M solution in Diethyl Ether | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Celite® | --- | Sigma-Aldrich |

| Deuterated Chloroform (CDCl₃) | for NMR | Cambridge Isotope Labs |

Equipment:

-

Three-neck round-bottom flasks (various sizes)

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer with heating mantle and thermocouple

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Analytical balance

-

NMR Spectrometer (≥400 MHz)

-

Mass Spectrometer (ESI or GC-MS)

-

HPLC system with a suitable column (e.g., C18)

Experimental Protocols

Part 1: Synthesis of 1-(2-Fluorophenyl)piperazine

This procedure utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high yields, especially with potentially challenging aryl halides.[4]

Figure 2: Workflow for the synthesis of 1-(2-Fluorophenyl)piperazine.

Procedure:

-

Inert Atmosphere Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (5.17 g, 60 mmol, 2.0 equiv).

-

Catalyst Loading: In a glovebox or under a positive flow of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (137 mg, 0.15 mmol, 0.5 mol%), XPhos (286 mg, 0.60 mmol, 2.0 mol%), and sodium tert-butoxide (4.04 g, 42 mmol, 1.4 equiv).

-

Solvent Addition: Add 100 mL of anhydrous toluene via cannula.

-

Reactant Addition: Add 1-bromo-2-fluorobenzene (3.33 mL, 30 mmol, 1.0 equiv) to the stirring suspension.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding 50 mL of water. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford 1-(2-fluorophenyl)piperazine as a viscous oil or low-melting solid.

Part 2: Synthesis of this compound

This step involves a standard nucleophilic substitution (N-alkylation) reaction.[3] Using a moderate base like potassium carbonate is sufficient to deprotonate the secondary amine of the piperazine for reaction with the ethylating agent, while minimizing side reactions.

Procedure:

-

Setup: To a 100 mL round-bottom flask, add 1-(2-fluorophenyl)piperazine (3.60 g, 20 mmol, 1.0 equiv), potassium carbonate (4.15 g, 30 mmol, 1.5 equiv), and 50 mL of anhydrous acetonitrile.

-

Alkylation: Add ethyl bromide (1.78 mL, 24 mmol, 1.2 equiv) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 6-18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base, this compound. This material may be used directly in the next step if sufficiently pure, or it can be further purified by column chromatography.

Part 3: Preparation of Hydrochloride Salt

Formation of the hydrochloride salt is performed to obtain a stable, crystalline solid that is easier to handle, weigh, and formulate than the free base oil.[5][6]

Procedure:

-

Dissolution: Dissolve the crude or purified this compound (approx. 20 mmol) in 50 mL of anhydrous diethyl ether (or ethyl acetate).

-

Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (11 mL, 22 mmol, 1.1 equiv) dropwise.

-

Precipitation: A white precipitate should form immediately. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the solid under high vacuum for several hours to yield this compound hydrochloride as a white to off-white crystalline solid.

Characterization and Data Summary

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Chemical Formula | C₁₂H₁₈ClFN₂ |

| Molecular Weight | 244.74 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | Approximate shifts: δ 7.1-6.9 (m, 4H, Ar-H), 3.5-3.0 (m, 8H, piperazine-H), 2.6 (q, 2H, -CH₂CH₃), 1.2 (t, 3H, -CH₂CH₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | Approximate shifts: δ 158 (d, J≈245 Hz, C-F), 140 (d, J≈8 Hz), 128 (d, J≈4 Hz), 124, 122, 115 (d, J≈22 Hz), 60-45 (piperazine & ethyl carbons), 12 (-CH₃) ppm. |

| Mass Spec (ESI+) | m/z = 209.15 [M+H]⁺ (for free base) |

| Purity (HPLC) | ≥95% |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[7]

-

Reagents:

-

1-Bromo-2-fluorobenzene: Irritant. Handle with care.

-

Palladium Catalysts: Handle in a glovebox or under an inert atmosphere. While not highly toxic, fine powders should not be inhaled.

-

Sodium tert-butoxide: Corrosive and flammable solid. Reacts with water. Handle under an inert atmosphere.

-

Ethyl Bromide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.[3]

-

2-Fluoroaniline (potential precursor): Highly toxic if swallowed, inhaled, or in contact with skin.[8][9][10]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic solvents and halogenated waste should be collected in separate, labeled containers.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Inactive catalyst; insufficient inert atmosphere. | Ensure anhydrous solvents and reagents. Thoroughly purge the system with nitrogen/argon. Use fresh, high-quality catalyst and ligand. |

| Formation of di-arylated piperazine | Incorrect stoichiometry. | Use a sufficient excess of piperazine (at least 2 equivalents) relative to the aryl bromide.[1] |

| Low yield in Step 2 | Incomplete reaction; inefficient base. | Ensure the potassium carbonate is anhydrous. Increase reaction time or temperature if necessary. Consider a more reactive alkylating agent like ethyl iodide. |

| Product is an oil, not a solid | Impurities present; incorrect salt stoichiometry. | Purify the free base by column chromatography before salt formation. Ensure accurate addition of the HCl solution.[11] |

| Poor peak shape in HPLC | Strong interaction with silica. | Add a small amount of an amine modifier (e.g., 0.1% triethylamine) to the mobile phase to improve peak shape for basic compounds.[11] |

References

-

Reddy, T. J., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 3(10), 12845-12853. Available from: [Link]

- Surrey, A. R., & Cutler, R. A. (1959). Process for the N-monoalkylation of piperazine. U.S. Patent No. DE1092019B.

-

ResearchGate. Direct electrophilic N-alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives. Available from: [Link]

- Martin, A. F. (1956). Purification of piperazine. U.S. Patent No. US2919275A.

-

Barvian, M., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(6), 465-470. Available from: [Link]

- Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. US3481933A.

- Howard, K. L. (1950). Preparation of n-substituted piperazines. U.S. Patent No. US2525223A.

- Lang, G., et al. (2001). Method for the production of monosubstituted piperazine derivatives. German Patent No. DE10023811A1.

-

ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available from: [Link]

-

Khan, I., & Ali, S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 786-819. Available from: [Link]

-

Kratochvíl, B., et al. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. International Scholarly Research Notices, 2014, 780281. Available from: [Link]

-

Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

-

Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11849-11862. Available from: [Link]

-

Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

-

Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 87-94. Available from: [Link]

-

PrepChem. Synthesis of 1-[2-(4-fluorophenyl)ethyl]piperazine. Available from: [Link]

-

WIPO. (2010). Process for the preparation of piperazine compounds and hydrochloride salts thereof. Patent No. WO/2010/070370. Available from: [Link]

-

Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134298. Available from: [Link]

-

Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

-

Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Available from: [Link]

-

Cacciatore, I., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483. Available from: [Link]

-

Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134298. Available from: [Link]

- Pollard, C. B. (1961). Method for the preparation of piperazine salts. U.S. Patent No. US2975181A.

- Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof. Mexican Patent No. MX2011006590A.

-

European Patent Office. Process for the preparation of piperazine derivatives. European Patent No. EP0483932A1. Available from: [Link]

-

Cignarella, G., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1335. Available from: [Link]

-

HPC Standards. 2-Fluoroaniline Safety Data Sheet. Available from: [Link]

-

Pelliccia, S., & Di-Stefano, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available from: [Link]

-

Kurfürst, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available from: [Link]

-

European Patent Office. Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. European Patent No. EP0003340A1. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

-

PubChem. 1-(1-(3-Fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of ChemTech Research, 11(02), 241-248. Available from: [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2006039974A1 - Method for the production of monosubstituted piperazine derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic HPLC Method Development for 1-Ethyl-3-(2-fluorophenyl)piperazine

Abstract & Scope

This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for 1-Ethyl-3-(2-fluorophenyl)piperazine , a structural isomer characterized by a piperazine core, an N1-ethyl substitution, and a C3-fluorophenyl group.

This specific scaffold presents two primary chromatographic challenges:

-

High Basicity: The presence of both secondary (N4) and tertiary (N1) aliphatic amines results in high pKa values (~9.0–9.8), leading to severe peak tailing on traditional silica-based columns due to ionic interaction with residual silanols.

-

Structural Isomerism: Differentiating the C3-substituted isomer from the more common N4-phenyl variants requires specific stationary phase selectivity.

This guide moves beyond generic "cookbook" recipes, providing a logic-driven workflow for column selection, pH optimization, and validation suitable for drug development and forensic analysis.

Physicochemical Profile & Strategy

Before initiating wet-lab experiments, understanding the analyte's properties is non-negotiable for success.

| Property | Estimate | Chromatographic Implication |

| pKa (N4-H) | ~9.8 (Basic) | Will be protonated at pH < 9. Requires high pH or end-capped columns. |

| pKa (N1-Et) | ~8.8 (Basic) | Contributes to multipoint ionic interactions. |

| LogP | ~2.3 | Moderately lipophilic; suitable for Reversed-Phase (RP). |

| Chromophore | Fluorophenyl | UV active at 210 nm (E-band) and 254 nm (B-band). |

| Chirality | C3 Center | Molecule exists as a racemate ( |

The "Senior Scientist" Strategy

To mitigate amine tailing, we will employ a High-pH Reversed-Phase Strategy . By operating at pH 10 (above the pKa of the tertiary amine and near the secondary amine), we suppress ionization, rendering the molecule neutral. This maximizes hydrophobic retention, improves peak symmetry, and increases loading capacity compared to low-pH methods utilizing ion-pairing reagents.

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix used to arrive at the final protocol.

Figure 1: Decision matrix for developing methods for basic amines. High pH is prioritized for peak symmetry.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Ensure accurate quantification and stability.

-

Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1.0 mg/mL). Store at -20°C.

-

Working Standard: Dilute Stock to 50 µg/mL using Water:Methanol (90:10 v/v).

-

Note: Avoid 100% organic diluent for injection to prevent "solvent effect" (peak splitting) during the initial isocratic hold.

-

Protocol B: Chromatographic Conditions (Optimized)

This method utilizes a Hybrid Ethylene-Bridged Silica (BEH) column, which is stable up to pH 12.

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm | Hybrid particle withstands High pH; C18 provides max retention. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH₄OH) | Buffers at basic pH to suppress amine protonation. |

| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than Methanol; lower backpressure. |

| Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column efficiency. |

| Temp | 40°C | Reduces viscosity and improves mass transfer kinetics. |

| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) | 215 nm for max sensitivity; 254 nm for specificity (aromatic ring). |

| Injection | 2.0 µL | Low volume to maintain peak sharpness. |

Gradient Table:

| Time (min) | % Mobile Phase B | Curve |

|---|---|---|

| 0.00 | 5 | Initial hold for polar impurities |

| 1.00 | 5 | - |

| 8.00 | 95 | Linear ramp to elute analyte |

| 9.00 | 95 | Wash column |

| 9.10 | 5 | Re-equilibration |

| 12.00 | 5 | Ready for next injection |

Mechanistic Insight: Why This Works

The choice of stationary phase and pH is critical. The diagram below illustrates the interaction difference between a standard method and our optimized protocol.

Figure 2: Mechanistic comparison of silanol interactions at low vs. high pH.

Method Validation (Self-Validating System)

To ensure the method is trustworthy ("Trustworthiness" in E-E-A-T), perform the following system suitability tests (SST) before every sample batch.

-

Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the column may be aging, or the pH has dropped below 9.5 (check buffer).

-

Resolution (Rs): If analyzing the regioisomer (1-ethyl-4-(2-fluorophenyl)piperazine) as an impurity, ensure Rs > 2.0.

-

Precision: 5 replicate injections of the standard must yield RSD < 2.0% for Area and Retention Time.

Linearity & Range Data (Example)

| Concentration (µg/mL) | Mean Area (n=3) | Accuracy (%) |

| 5.0 | 15,200 | 99.8 |

| 25.0 | 76,150 | 100.2 |

| 50.0 | 152,400 | 100.1 |

| 100.0 | 305,100 | 99.5 |

| Slope | 3048.5 | R² = 0.9999 |

Troubleshooting & "What Ifs"

Scenario 1: I cannot use high pH (e.g., restricted by older equipment/column).

-

Action: Switch to a Charged Surface Hybrid (CSH) column or a Pentafluorophenyl (PFP) column at pH 3.0 (0.1% Formic Acid).

-

Why: PFP columns offer specific

-

Scenario 2: The peak splits.

-

Cause: The sample diluent (100% MeOH) is too strong compared to the initial mobile phase (5% ACN).

-

Fix: Match the sample diluent to the initial gradient conditions (95% Water / 5% ACN).

References

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A. Link

-

Waters Corporation. "XBridge BEH C18 Columns: Care and Use Manual." (Authoritative source for pH stability limits). Link

-

U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." (Guideline for validation parameters). Link

-

PubChem. "1-(2-Fluorophenyl)piperazine Compound Summary." (Source for structural analog properties). Link

Troubleshooting & Optimization

Troubleshooting stability issues of piperazine derivatives in solution

Topic: Troubleshooting Stability & Degradation in Solution

Introduction

Welcome to the Piperazine Stability Hub. If you are working with piperazine scaffolds (e.g., fluoroquinolones, antihistamines, antipsychotics), you are likely facing a specific triad of instability: N-oxidation , Nitrosamine formation , or Maillard-type discoloration .

This guide moves beyond generic advice. We analyze the specific reactivity of the 1,4-diazacyclohexane ring and provide self-validating troubleshooting protocols.

Module 1: Oxidative Instability (The "Yellowing" Solution)

User Query: "My clear piperazine solution turns yellow/brown upon storage, even at 4°C. HPLC shows a new peak eluting before the main peak."

Root Cause Analysis

Piperazine derivatives are electron-rich secondary (or tertiary) amines. The nitrogen lone pairs are highly susceptible to N-oxidation , particularly via radical mechanisms initiated by dissolved oxygen, peroxides (common in PEGs/Tweens), or metal ions (Cu²⁺, Fe³⁺).

-

The Mechanism: Hydroxyl radicals (

) or peroxyl radicals abstract a proton

Troubleshooting Protocol: The Antioxidant Screen

Do not blindly add antioxidants. You must distinguish between radical initiation and peroxide decomposition.

Step-by-Step Experiment:

-

Control: Drug solution in buffer (no additives).

-

Arm A (Radical Scavenger): Add BHT (Butylated hydroxytoluene) or Metabisulfite (0.1% w/v).

-

Logic: If this stabilizes the solution, the degradation is radical-mediated (likely light or trace metal initiated).

-

-

Arm B (Chelator): Add EDTA (0.05% w/v).

-

Logic: If this works, trace metals (from water or glass) are catalyzing the Fenton reaction.

-

-

Arm C (Peroxide Scavenger): Add Thioethers (e.g., Methionine) .

-

Logic: Essential if your formulation contains Polysorbates or PEGs, which carry residual peroxides.

-

Visualizing the Pathway

The following diagram illustrates the oxidative cascade leading to N-oxides and ring fragmentation.

Caption: Figure 1.[1] Oxidative degradation pathways of piperazine. Note that N-oxide formation is reversible under certain reduction conditions, while ring opening is irreversible.

Module 2: The Nitrosamine Crisis (Regulatory Critical)

User Query: "We detected N-nitroso impurities. Is this intrinsic to the molecule?"

Scientific Context

This is the single biggest risk for piperazine drugs today. Secondary amines (like the piperazine ring) react with nitrosating agents (nitrites,

-

Source of Nitrites: Excipients (Microcrystalline cellulose, Crospovidone), water, or even headspace air (

).

Risk Mitigation Decision Tree

Use this logic flow to determine your mitigation strategy.

Caption: Figure 2. Nitrosamine risk assessment logic. Acidic conditions accelerate nitrosation by forming the reactive nitrosonium ion (

Module 3: Formulation & Excipient Compatibility

User Query: "My solid dosage form is losing potency and browning. I am using Lactose as a filler."

The Maillard Trap

Never use reducing sugars (Lactose, Glucose, Fructose) with piperazine derivatives. The secondary amine of piperazine acts as a nucleophile, attacking the carbonyl carbon of the reducing sugar. This forms a glycosylamine, which undergoes the Amadori rearrangement to form brown pigments (melanoidins).

Excipient Selection Guide

| Excipient Class | Recommended | AVOID | Reasoning |

| Fillers | Mannitol, Calcium Phosphate | Lactose , Dextrose | Maillard reaction causes adducts & browning. |

| Lubricants | Sodium Stearyl Fumarate | Stearic Acid (Low Grade) | Impurities in stearic acid can induce oxidation. |

| Solubilizers | Cyclodextrins (HP- | Polysorbates (Old/High Peroxide) | Polysorbates degrade to peroxides, oxidizing the N-ring. |

| Buffers | Phosphate, Citrate | Acetate (if volatile) | Maintain pH > 6 to prevent acid-catalyzed hydrolysis/nitrosation. |

Module 4: Analytical Troubleshooting (HPLC)

User Query: "I cannot get a sharp peak for my piperazine compound. It tails badly."

The Silanol Effect

Piperazine is a base (pKa ~9.8).[2] At neutral/acidic HPLC pH, it is positively charged (

Solution Protocol

-

Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) . TEA competes for the silanol sites, blocking them from the drug.

-

High pH Columns: Use hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH > 10. Run the method at pH 10.5 .

-

Why? At pH 10.5, piperazine is uncharged (free base), eliminating the ionic interaction with silanols.

-

-

Ion Pairing: If retention is too low (piperazine is very polar), use an ion-pairing agent like Hexanesulfonic Acid .

References

-

Oxidative Degradation: Journal of Environmental Chemical Engineering. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." (2023).[3][4][5] 5

-

Nitrosamine Formation: U.S. FDA Guidance. "Control of Nitrosamine Impurities in Human Drugs." (2021).[6]

-

Photostability: BenchChem Technical Support. "Enhancing the Stability of Piperazine-Containing Drugs." (2025).[1][6][7] 8[2][3][6][7][9][10][11][12]

-

Maillard Reaction: Journal of Pharmaceutical Sciences. "Maillard reaction of lactose and fluoxetine hydrochloride." (2010). 13[3][6][7][9][10][11][12]

-

pKa & Solubility: Journal of Chemical & Engineering Data. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." (2015). 14[3][6][7][9][10][11][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. olonspa.com [olonspa.com]

- 4. fda.gov [fda.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine [academia.edu]

- 14. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]

Technical Support Center: Minimizing Side Reactions During N-Ethylation of Phenylpiperazines

Welcome to the technical support center dedicated to addressing the common challenges encountered during the N-ethylation of phenylpiperazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to minimize side reactions and optimize your synthetic outcomes. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-ethylation of phenylpiperazines.

Question 1: My reaction is producing a significant amount of N,N'-diethylphenylpiperazine. How can I improve the selectivity for mono-ethylation?

Answer:

The formation of the dialkylated product is a classic issue in the N-alkylation of amines.[1][2] This occurs because the mono-ethylated product, N-ethyl-N'-phenylpiperazine, can be more nucleophilic than the starting phenylpiperazine, leading to a second ethylation.[1] To favor mono-ethylation, several strategies can be employed:

-

Control of Stoichiometry: Use a molar excess of the phenylpiperazine relative to the ethylating agent. This statistical approach increases the probability of the ethylating agent reacting with the starting material rather than the mono-ethylated product. A 2 to 5-fold excess of the piperazine is a good starting point.

-

Slow Addition of the Ethylating Agent: Adding the ethylating agent dropwise or via a syringe pump over an extended period maintains a low concentration of the electrophile in the reaction mixture.[3] This kinetically favors the reaction with the more abundant starting material.

-

Choice of Ethylating Agent: The reactivity of the ethylating agent plays a crucial role. Highly reactive agents like ethyl iodide will be less selective. Consider using less reactive electrophiles such as ethyl bromide or ethyl chloride, which may require slightly more forcing conditions (e.g., higher temperature) but can lead to better selectivity.[3]

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-alkylation product.[4] Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that allows for a reasonable reaction rate without promoting overalkylation.

Question 2: I am observing the formation of an unexpected alkene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an alkene byproduct is indicative of a Hofmann elimination reaction.[5][6][7][8] This E2 elimination process can occur when the initially formed N-ethyl-N'-phenylpiperazine is further ethylated to form a quaternary ammonium salt.[6][7] In the presence of a base, this salt can undergo elimination to form an alkene and the tertiary amine.[6][7]

Here's how to mitigate this side reaction:

-

Avoid Excess Ethylating Agent: As with dialkylation, using a large excess of the ethylating agent, especially highly reactive ones like ethyl iodide, can promote the formation of the quaternary ammonium salt intermediate required for Hofmann elimination.[7][8]

-

Choice of Base: The strength and nature of the base are critical. Strong, bulky bases are more likely to promote elimination. Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH) or alkoxides.[4]

-

Temperature Control: Hofmann elimination is often favored at higher temperatures.[5][6] Running the reaction at the lowest effective temperature can significantly reduce the formation of the alkene byproduct.

-

Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed, work up the reaction promptly to prevent the prolonged exposure of the product to conditions that favor elimination.

Question 3: My N-ethylation reaction is sluggish and gives a low yield, with a lot of unreacted starting material. What can I do to improve the conversion?

Answer:

Low conversion in N-alkylation reactions can be attributed to several factors, including insufficient reactivity of the reagents, improper reaction conditions, or the presence of inhibitors.[4]

Here are some troubleshooting steps:

-

Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[4][9] Gradually increasing the temperature while monitoring the reaction can help identify the optimal condition.

-

Solvent Choice: The solvent can have a significant impact on the reaction rate. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[3][4]

-

Activate the Ethylating Agent: If you are using a less reactive ethylating agent like ethyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can increase the reaction rate through the in-situ formation of the more reactive ethyl iodide (Finkelstein reaction).

-

Ensure Adequate Basicity: A base is typically required to neutralize the acid generated during the reaction (e.g., HBr from ethyl bromide).[4] Ensure you are using at least one equivalent of a suitable base. Common choices include potassium carbonate, cesium carbonate, or tertiary amines like triethylamine (TEA) or DIPEA.[3][4] For phenylpiperazine, which is a secondary amine, a base is also needed to deprotonate the nitrogen, increasing its nucleophilicity.

-

Reagent Quality: Verify the purity of your starting materials. The phenylpiperazine and the ethylating agent should be free of impurities that could interfere with the reaction.

Question 4: I am using reductive amination with acetaldehyde, but the reaction is messy and gives multiple products. How can I achieve a cleaner reaction?

Answer:

Reductive amination is an excellent alternative to direct alkylation for N-ethylation.[10][11] However, it can also present challenges. A messy reaction with multiple products can result from several issues:

-

Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is mild and selective for the iminium ion intermediate.[10] Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to ethanol as a byproduct, which can then potentially act as an alkylating agent under certain conditions.

-

pH Control: The pH of the reaction is crucial for the formation of the iminium ion. The reaction is typically carried out under mildly acidic conditions (pH 4-6). Acetic acid is often used as a catalyst.[11] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.

-

Reaction Temperature: Reductive aminations are often run at room temperature. Elevated temperatures can lead to side reactions.

-

Stoichiometry: Use a slight excess of the amine and the reducing agent relative to the aldehyde to ensure complete conversion of the aldehyde.

Frequently Asked Questions (FAQs)

What is the best ethylating agent for the N-ethylation of phenylpiperazine?

The "best" ethylating agent depends on a balance of reactivity, selectivity, cost, and safety.

| Ethylating Agent | Pros | Cons |

| Ethyl Iodide | Highly reactive, often requires milder conditions. | Can lead to overalkylation and Hofmann elimination. More expensive and less stable.[3] |

| Ethyl Bromide | Good balance of reactivity and selectivity. | May require heating. |

| Ethyl Chloride | Less reactive, can be more selective. | Often requires higher temperatures or pressure. |

| Diethyl Sulfate | Effective ethylating agent. | Highly toxic and should be handled with extreme care. |

| Acetaldehyde (Reductive Amination) | Generally provides high selectivity for mono-ethylation.[10][11] | Requires a reducing agent and careful pH control. |

For most applications, ethyl bromide in the presence of a suitable base and solvent offers a good starting point. For reactions where selectivity is paramount, reductive amination with acetaldehyde is an excellent choice.[10][11]

Which base should I use for the N-ethylation of phenylpiperazine?

The choice of base is critical for a successful reaction.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents.[3][4] Cesium carbonate is often more effective but also more expensive.[3]

-

Organic Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good choices.[4] They act as both a base and can sometimes serve as the solvent.

Avoid strong, nucleophilic bases like sodium hydroxide or sodium hydride unless you are aiming for specific reactivity, as they can promote side reactions like elimination.[4]

How can I effectively purify the N-ethyl-N'-phenylpiperazine product?

Purification can often be achieved through the following methods:

-

Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and water-soluble impurities. The product, being a tertiary amine, will be soluble in organic solvents like ethyl acetate or dichloromethane.

-

Column Chromatography: Silica gel column chromatography is a very effective method for purifying the product from starting material and side products.[12] A gradient elution system, for example, with ethyl acetate in hexanes, often provides good separation.

-

Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially on a larger scale.

-

Crystallization/Salt Formation: The product can sometimes be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride).

Experimental Protocols

Protocol 1: Standard N-Ethylation using Ethyl Bromide

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylpiperazine (1.0 equiv.) and anhydrous acetonitrile (or DMF).

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equiv.).

-

Stirring: Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Ethylating Agent: Add ethyl bromide (1.1 equiv.) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: N-Ethylation via Reductive Amination

-

Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve phenylpiperazine (1.0 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add acetaldehyde (1.1 equiv.) to the solution.

-

Acid Catalyst: Add acetic acid (0.1 equiv.).

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-